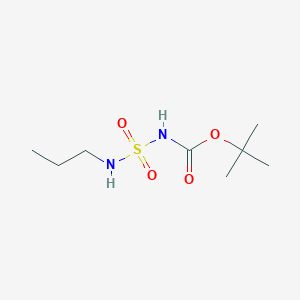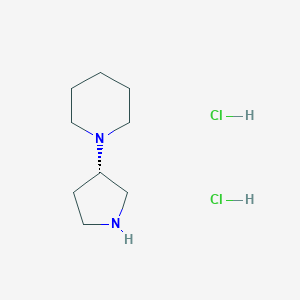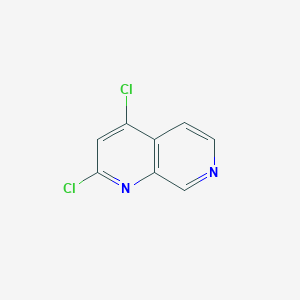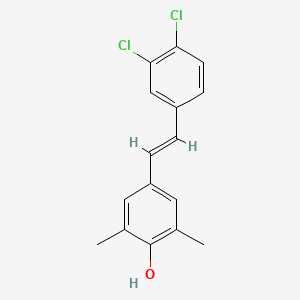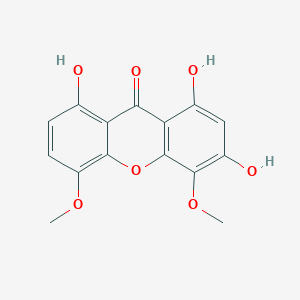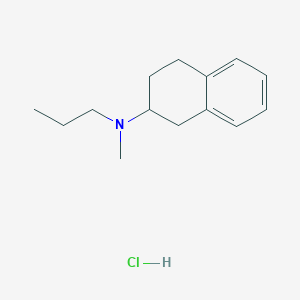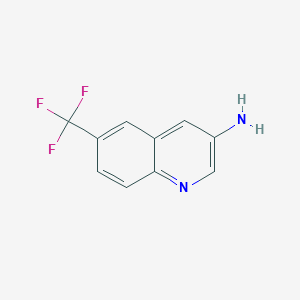
6-(Trifluoromethyl)quinolin-3-amine
Übersicht
Beschreibung
6-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the linear formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline compounds, including this compound, involves various protocols such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper catalysis . These reactions are performed at low temperatures, allowing good functional group tolerance .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)quinolin-3-amine has been found to have a wide range of potential applications in scientific research. It has been studied extensively for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. In particular, it has been found to possess interesting properties when used as a catalyst in various chemical reactions. Additionally, this compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(Trifluoromethyl)quinolin-3-amine is not yet fully understood. However, it is believed that this compound interacts with various cellular components, such as enzymes and receptors, to produce its biological effects. Additionally, this compound has been found to bind to certain proteins, which may be responsible for its anti-inflammatory and analgesic properties. It is also thought that this compound may act as an antioxidant, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been found to possess antioxidant properties, which may be responsible for its potential therapeutic effects. Furthermore, this compound has been found to possess interesting properties when used as a catalyst in various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Trifluoromethyl)quinolin-3-amine in laboratory experiments include its high efficiency and cost-effectiveness. Additionally, this compound is relatively easy to synthesize and it is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is difficult to obtain pure this compound, as it is often contaminated with other compounds. Additionally, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions of 6-(Trifluoromethyl)quinolin-3-amine research include further study of its potential therapeutic effects, particularly its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential applications in medicinal chemistry, organic chemistry, and biochemistry. Furthermore, further research could be done to explore its potential applications as a catalyst in various chemical reactions. Finally, further research could be done to better understand the exact mechanism of action of this compound, which would allow for more precise predictions of its effects in certain situations.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOSZHIAWYERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857140 | |
| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082750-49-9 | |
| Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



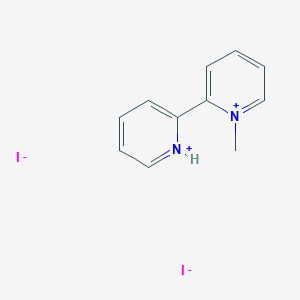
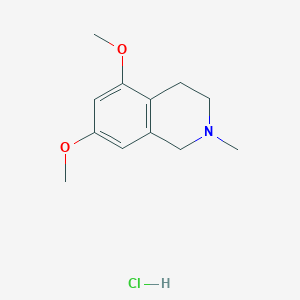
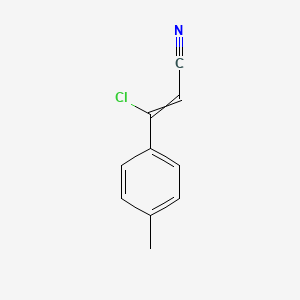

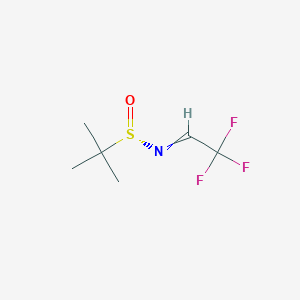
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)
